Superior Anti-Proliferative Activity in SF3B1-Overexpressing Cells vs. Pladienolide B
Cells overexpressing wild-type SF3B1 (SF3B1 OE) exhibited resistance to the splicing inhibitor pladienolide B, with an IC50 of 134 nM. In stark contrast, PROTAC-O4I2 demonstrated significantly higher potency in these same SF3B1 OE cells, with an IC50 of 63 nM . This represents a 2.1-fold increase in sensitivity for PROTAC-O4I2 compared to the standard inhibitor.
| Evidence Dimension | Anti-proliferative IC50 in SF3B1-overexpressing cells |
|---|---|
| Target Compound Data | IC50 = 63 nM |
| Comparator Or Baseline | Pladienolide B: IC50 = 134 nM |
| Quantified Difference | 2.1-fold lower IC50 (63 nM vs. 134 nM) |
| Conditions | K562 cells engineered to overexpress wild-type SF3B1 (SF3B1 OE); assay type not fully specified but likely cell viability/proliferation |
Why This Matters
This differential sensitivity demonstrates that PROTAC-O4I2 can overcome resistance mechanisms that limit the efficacy of conventional splicing inhibitors in SF3B1-overexpressing cancers.
